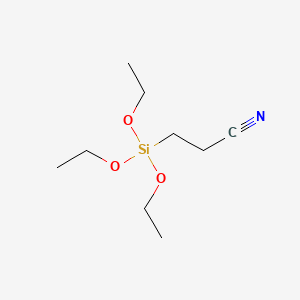

3-(Triethoxysilyl)propionitrile

描述

属性

IUPAC Name |

3-triethoxysilylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQYMXVQHATSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC#N)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027334 | |

| Record name | 3-(Triethoxysilyl)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [MSDSonline] | |

| Record name | Propanenitrile, 3-(triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Triethoxysilyl)propionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

919-31-3 | |

| Record name | (2-Cyanoethyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Triethoxysilyl)propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Cyanoethyl)triethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-(triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Triethoxysilyl)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(triethoxysilyl)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIETHOXYSILYL)PROPIONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I8R6D195F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(TRIETHOXYSILYL)PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Triethoxysilyl)propionitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Triethoxysilyl)propionitrile (TESPN) is an organosilane compound of significant interest in materials science and nanotechnology, particularly in the realm of drug delivery systems. Its bifunctional nature, possessing a nitrile group and hydrolyzable ethoxysilyl groups, allows it to act as a versatile coupling agent and surface modifier. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its application, and its role in advanced material fabrication.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. This data is crucial for its handling, application, and characterization.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₉NO₃Si | [1][2] |

| Molecular Weight | 217.34 g/mol | [1][2] |

| CAS Number | 919-31-3 | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 224 °C (lit.) | [1] |

| Density | 0.979 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.414 (lit.) | [1] |

Table 2: Safety and Handling

| Property | Value | Reference(s) |

| Flash Point | 70.5 °C (158.9 °F) - closed cup | [1][4] |

| Storage Class | 10 - Combustible liquids | [1][4] |

| Personal Protective Equipment | Eyeshields, Gloves, appropriate respirator | [1][4] |

Table 3: Spectroscopic Data

| Spectrum Type | Peak/Shift (ppm or cm⁻¹) | Assignment |

| ¹H NMR (Predicted) | ~3.8 (q) | -O-CH₂ -CH₃ |

| ~2.4 (t) | -CH₂-CH₂ -CN | |

| ~1.2 (t) | -O-CH₂-CH₃ | |

| ~0.9 (t) | Si-CH₂ -CH₂- | |

| ¹³C NMR (Predicted) | ~119 | -C N |

| ~58 | -O-C H₂-CH₃ | |

| ~20 | -CH₂-C H₂-CN | |

| ~18 | -O-CH₂-C H₃ | |

| ~8 | Si-C H₂-CH₂- | |

| FTIR (cm⁻¹) | ~2250 | C≡N stretch |

| ~2975, 2928, 2887 | C-H stretch (alkyl) | |

| ~1100, 1080 | Si-O-C stretch | |

| ~960, 780 | Si-O-Et vibrations |

Chemical Reactivity and Mechanisms

The primary reactivity of this compound is centered around the hydrolysis of its ethoxysilyl groups, followed by condensation. This sol-gel process is fundamental to its application in forming coatings and modifying surfaces.

The process is initiated by the hydrolysis of the Si-OEt bonds to form silanol (Si-OH) groups and ethanol. This reaction can be catalyzed by either an acid or a base. Following hydrolysis, the silanol groups undergo condensation with other silanol groups or remaining ethoxy groups to form stable siloxane (Si-O-Si) bridges, releasing water or ethanol as byproducts. This polymerization process results in the formation of a cross-linked network.

Figure 1: Hydrolysis and condensation of this compound.

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the hydrosilylation of acrylonitrile with triethoxysilane.[1] This reaction involves the addition of the Si-H bond across the double bond of acrylonitrile, typically catalyzed by a transition metal complex.

Materials:

-

Acrylonitrile

-

Triethoxysilane

-

Hydrosilylation catalyst (e.g., ruthenium or rhodium-based)

-

Solvent (e.g., toluene)

Procedure:

-

To a dry, inert-atmosphere reaction vessel, add the solvent and the hydrosilylation catalyst.

-

Concurrently, begin the slow addition of acrylonitrile and triethoxysilane to the reaction vessel while maintaining the desired reaction temperature (this will depend on the catalyst used).

-

Monitor the reaction progress using techniques such as GC or NMR to ensure the consumption of reactants.

-

Upon completion, the catalyst may be removed by filtration.

-

The product, this compound, is then purified by vacuum distillation to remove the solvent and any side products.

Sol-Gel Coating of a Substrate

This protocol describes a general method for applying a TESPN-based coating to a substrate, such as glass or aluminum.[5][6]

Materials:

-

This compound (TESPN)

-

Ethanol

-

Water (deionized)

-

Acid or base catalyst (e.g., HCl or NH₄OH)

-

Substrate to be coated

Procedure:

-

Prepare the sol by mixing TESPN with ethanol.

-

Separately, prepare an aqueous solution of the catalyst.

-

Slowly add the aqueous catalyst solution to the TESPN/ethanol mixture while stirring. The molar ratio of water to TESPN is a critical parameter that influences the hydrolysis and condensation rates.

-

Allow the sol to age for a specified period (e.g., 1-24 hours) at room temperature to facilitate partial hydrolysis and condensation.

-

Clean the substrate thoroughly (e.g., by sonication in acetone and isopropanol).

-

Apply the sol to the substrate using a technique such as dip-coating, spin-coating, or spray-coating.[6]

-

Dry the coated substrate at a low temperature (e.g., 80-120 °C) to remove the solvent and promote further condensation.

-

Cure the coating at a higher temperature (e.g., 150-200 °C) to complete the cross-linking of the siloxane network and enhance the coating's mechanical properties.

Functionalization of Mesoporous Silica Nanoparticles (MSNs) for Drug Delivery

TESPN is used to modify the surface of MSNs, which can then be further functionalized for targeted drug delivery.[7][8] The nitrile group can be hydrolyzed to a carboxylic acid, providing a point of attachment for targeting ligands or for electrostatic interaction with drug molecules.

Figure 2: Workflow for the functionalization of Mesoporous Silica Nanoparticles.

Materials:

-

Mesoporous Silica Nanoparticles (MSNs)

-

This compound (TESPN)

-

Anhydrous toluene

-

Ethanol

Procedure:

-

Activate the MSNs by heating under vacuum to ensure a high density of surface silanol groups.

-

Disperse the dried MSNs in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Add an excess of TESPN to the MSN dispersion.

-

Reflux the mixture for several hours (e.g., 12-24 hours) with vigorous stirring to promote the covalent grafting of TESPN onto the MSN surface.

-

After cooling, collect the functionalized MSNs by centrifugation.

-

Wash the particles repeatedly with toluene and ethanol to remove any unreacted TESPN.

-

Dry the resulting TESPN-functionalized MSNs under vacuum. The nitrile-terminated surface is now available for further modification or for use in drug loading.

Applications in Drug Development

The primary role of this compound in drug development is as a component in the creation of sophisticated drug delivery systems. By functionalizing nanocarriers like mesoporous silica nanoparticles, TESPN helps to bridge the gap between an inorganic delivery vehicle and the biological environment.

The nitrile group of TESPN is particularly useful as it can be hydrolyzed to a carboxylic acid. This introduces a negative charge on the nanoparticle surface, which can be used to electrostatically bind positively charged drug molecules. Alternatively, the carboxylic acid can be activated to form an amide bond with amine-containing targeting ligands, such as antibodies or peptides, enabling the drug delivery system to specifically target cancer cells or other diseased tissues.[8]

Figure 3: Role of TESPN in bridging inorganic nanoparticles and biological molecules.

Conclusion

This compound is a valuable chemical tool for surface modification and the creation of hybrid organic-inorganic materials. Its well-understood hydrolysis and condensation chemistry, combined with the versatility of the nitrile functional group, makes it a key component in the development of advanced coatings and nanostructured drug delivery systems. The protocols and data presented in this guide offer a solid foundation for researchers and professionals seeking to utilize TESPN in their work.

References

- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labinsights.nl [labinsights.nl]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. researchgate.net [researchgate.net]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Progress in Mesoporous Silica Nanoparticles as Drug Delivery Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Triethoxysilyl)propionitrile (CAS: 919-31-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Triethoxysilyl)propionitrile, also known as (2-Cyanoethyl)triethoxysilane, is an organosilane compound with the chemical formula (C₂H₅O)₃SiCH₂CH₂CN.[1][2] It is a versatile molecule utilized primarily as a silane coupling agent for surface modification of various materials. Its unique structure, featuring a reactive triethoxysilyl group and a polar nitrile functional group, allows it to bridge inorganic substrates and organic polymers, imparting new functionalities to the material surface. This guide provides a comprehensive overview of its properties, synthesis, mechanisms of action, and key applications in research and development, with a particular focus on its emerging role in drug delivery systems.

Physicochemical and Toxicological Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 919-31-3 | [1][2] |

| Molecular Formula | C₉H₁₉NO₃Si | [2][3] |

| Molecular Weight | 217.34 g/mol | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 224 °C | |

| Density | 0.979 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.414 | |

| Flash Point | 70.5 °C (closed cup) | |

| Solubility | Hydrolyzes in water | - |

Table 2: Toxicological Data

| Test | Species | Route | Value |

| LD50 | Rabbit | Skin | 5950 µL/kg |

| LD50 | Rat | Oral | 5630 mg/kg |

Synthesis

The synthesis of this compound is typically achieved through the hydrosilylation of acrylonitrile with triethoxysilane in the presence of a suitable catalyst.

A general reaction scheme is as follows:

While specific industrial synthesis protocols are often proprietary, a representative laboratory-scale synthesis can be described.

Experimental Protocol: Synthesis of this compound

Materials:

-

Acrylonitrile

-

Triethoxysilane

-

Speier's catalyst (chloroplatinic acid solution in isopropanol)

-

Toluene (anhydrous)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

A reaction flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is charged with anhydrous toluene and Speier's catalyst.

-

The solution is heated to a reflux temperature of approximately 80-90 °C under a continuous flow of inert gas.

-

A mixture of acrylonitrile and triethoxysilane (in slight molar excess) is added dropwise to the heated catalyst solution over a period of 1-2 hours.

-

The reaction mixture is maintained at reflux for an additional 4-6 hours to ensure complete reaction.

-

The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the Si-H bond peak.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The catalyst is removed by filtration.

-

The solvent and any unreacted starting materials are removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Core Chemistry: Hydrolysis and Condensation

The utility of this compound as a surface modifying agent stems from the reactivity of its triethoxysilyl group, which undergoes hydrolysis and condensation reactions. This process, often referred to as a sol-gel process, forms a stable polysiloxane network on the substrate surface.

The mechanism can be summarized in two main steps:

-

Hydrolysis: The ethoxy groups (-OC₂H₅) on the silicon atom react with water to form silanol groups (-OH) and ethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.

-

Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups or with hydroxyl groups on the substrate surface, forming stable siloxane bonds (Si-O-Si or Si-O-Substrate) and releasing water.

Applications in Research and Drug Development

The primary application of this compound is in the surface functionalization of materials to alter their surface properties. The nitrile group offers a versatile handle for further chemical modifications or for modulating surface polarity.

Surface Modification of Silica Nanoparticles

This compound is used to functionalize the surface of silica nanoparticles. This modification can enhance their dispersibility in organic matrices and provides a reactive site for further conjugation.

Materials:

-

Silica nanoparticles (e.g., 100 nm diameter)

-

This compound

-

Ethanol (absolute)

-

Ammonium hydroxide solution (28-30%)

-

Deionized water

Procedure:

-

Preparation of Silica Nanoparticle Suspension: Disperse a known amount of silica nanoparticles in a mixture of ethanol and deionized water. Sonicate the suspension for 15-30 minutes to ensure deagglomeration.

-

Hydrolysis of Silane: In a separate flask, prepare a solution of this compound in ethanol. Add a controlled amount of water and a catalytic amount of ammonium hydroxide to initiate hydrolysis. Stir this solution for 1-2 hours at room temperature.

-

Functionalization Reaction: Add the hydrolyzed silane solution dropwise to the silica nanoparticle suspension while stirring vigorously.

-

Reaction Incubation: Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Purification: Centrifuge the suspension to pellet the functionalized silica nanoparticles. Discard the supernatant.

-

Washing: Resuspend the nanoparticles in fresh ethanol and centrifuge again. Repeat this washing step three times to remove any unreacted silane and byproducts.

-

Drying: Dry the purified functionalized silica nanoparticles in a vacuum oven at 60-80 °C overnight.

-

Characterization: The successful functionalization can be confirmed by techniques such as FTIR spectroscopy (presence of C≡N stretching vibration), thermogravimetric analysis (TGA) to quantify the organic content, and elemental analysis.

Preparation of Mesoporous Silica for Drug Delivery

This compound can be used in the synthesis of mesoporous silica materials, such as SBA-15, to incorporate nitrile functionalities within the silica framework. These functionalized materials can serve as carriers for drug molecules.[1] The nitrile group can influence the drug loading and release properties due to its polarity.

Materials:

-

Pluronic P123 (triblock copolymer surfactant)

-

Tetraethyl orthosilicate (TEOS)

-

This compound

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Surfactant Dissolution: Dissolve Pluronic P123 in deionized water and aqueous HCl solution with stirring at 35-40 °C.

-

Silica Precursor Addition: Once the surfactant is fully dissolved, add this compound followed by TEOS to the solution.

-

Co-condensation: Stir the mixture vigorously for 20-24 hours at 35-40 °C to allow for co-condensation of the silica precursors around the surfactant micelles.

-

Hydrothermal Treatment: Transfer the resulting mixture to an autoclave and heat at 100 °C for 24-48 hours.

-

Product Recovery: Cool the autoclave to room temperature. Filter the solid product and wash it with deionized water.

-

Surfactant Removal (Calcination): Dry the solid product and then calcine it at high temperatures (e.g., 550 °C) in air to burn off the Pluronic P123 template, leaving behind the porous, nitrile-functionalized SBA-15.

-

Drug Loading: The functionalized SBA-15 can be loaded with a drug by incubating the material in a concentrated solution of the drug in a suitable solvent, followed by filtration and drying.

Role of the Nitrile Group in Drug Development

The nitrile group is a valuable pharmacophore in medicinal chemistry.[4] When incorporated onto the surface of a drug delivery vehicle, the nitrile group can influence interactions with biological systems. Its polarity can affect protein adsorption and cellular uptake. Furthermore, the nitrile group can be chemically transformed into other functional groups, such as amines or carboxylic acids, providing a versatile platform for bioconjugation.[5]

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a valuable organosilane for the surface modification of materials. Its ability to undergo hydrolysis and condensation allows for the formation of stable, functionalized surfaces. The presence of the nitrile group provides a unique handle for tailoring surface properties and for subsequent chemical transformations. For researchers in drug development, this compound offers a promising tool for the design and fabrication of novel drug delivery systems based on functionalized inorganic nanoparticles and mesoporous silica. Further research into the biocompatibility and in vivo behavior of materials modified with this compound will be crucial for translating its potential into clinical applications.

References

- 1. Preparation and Applications of Organo-Silica Hybrid Mesoporous Silica Nanoparticles for the Co-Delivery of Drugs and Nucleic Acids | MDPI [mdpi.com]

- 2. (2-Cyanoethyl)triethoxysilane | C9H19NO3Si | CID 13522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrile Metabolizing Enzymes in Biocatalysis and Biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-(Triethoxysilyl)propionitrile: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(Triethoxysilyl)propionitrile, a versatile organosilane compound. It details its fundamental chemical properties, outlines a key experimental protocol for its application in surface functionalization of nanoparticles, and illustrates the corresponding workflow. This information is intended to support researchers and professionals in the fields of materials science, drug delivery, and nanotechnology.

Core Chemical and Physical Properties

This compound, also known as (2-Cyanoethyl)triethoxysilane, is a colorless liquid with a distinct chemical structure that lends itself to a variety of applications, particularly as a coupling agent and in the formation of sol-gels.[1][2] Its key quantitative properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H19NO3Si[3] |

| Molecular Weight | 217.34 g/mol [1][2][3] |

| CAS Number | 919-31-3[1][2][3] |

| Density | 0.979 g/mL at 25 °C[2] |

| Boiling Point | 224 °C[2] |

| Refractive Index | n20/D 1.414[2] |

| Flash Point | 70.5 °C (closed cup)[2] |

Applications in Research and Development

This compound (TESPN) is a valuable compound in several advanced applications:

-

Surface Modification: It is frequently used to functionalize surfaces, such as silica-based materials, to alter their properties.[4]

-

Coupling Agent: TESPN acts as a coupling agent to improve adhesion between inorganic substrates and organic polymers.[4][5]

-

Sol-Gel Processes: It is a precursor in sol-gel synthesis, enabling the formation of hybrid organic-inorganic coatings.[4][6]

-

Drug Delivery: In the pharmaceutical field, it is used to modify the surface of mesoporous silica nanoparticles (MSNs), which can then serve as carriers for targeted drug delivery.[4][7] The functionalization can influence the drug loading and release kinetics.[7]

Experimental Protocol: Functionalization of Mesoporous Silica Nanoparticles (MSNs)

This protocol describes a general procedure for the surface functionalization of mesoporous silica nanoparticles with this compound. This process is a critical step in preparing these nanoparticles for applications such as controlled drug release.

Materials:

-

Mesoporous Silica Nanoparticles (MSNs)

-

This compound (TESPN)

-

Toluene, anhydrous

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Centrifuge

-

Ultrasonicator

-

Drying oven

Procedure:

-

Drying of MSNs: Dry the synthesized MSNs in an oven at 110-120 °C overnight to remove any adsorbed water.

-

Dispersion of MSNs: Disperse the dried MSNs in anhydrous toluene. The concentration will depend on the specific experimental goals. Use ultrasonication to ensure a homogeneous suspension.

-

Silanization Reaction:

-

Transfer the MSN suspension to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add this compound to the suspension. The amount of TESPN will depend on the desired degree of functionalization.

-

Heat the mixture to reflux under constant stirring. The reaction is typically carried out for several hours (e.g., 12-24 hours) to ensure complete reaction.

-

-

Purification of Functionalized MSNs:

-

After the reaction, allow the mixture to cool to room temperature.

-

Separate the functionalized MSNs from the reaction mixture by centrifugation.

-

Wash the collected nanoparticles multiple times with toluene and then with ethanol to remove any unreacted silane and by-products.

-

-

Drying: Dry the purified, functionalized MSNs in an oven at 60-80 °C.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the functionalization of mesoporous silica nanoparticles with this compound for potential use in drug delivery systems.

Caption: Workflow for the synthesis and functionalization of MSNs.

Signaling Pathway Diagram

Currently, there is no established biological signaling pathway directly involving this compound, as its primary applications are in materials science. The logical relationship for its application in creating functionalized materials is best represented by the experimental workflow diagram provided above. This diagram illustrates the sequential steps from raw materials to the final functionalized nanoparticles ready for a specific application like drug delivery. The process hinges on the chemical reactions of hydrolysis and condensation of the triethoxysilyl group onto the surface of the silica nanoparticles.

References

- 1. Synthesis of surface capped mesoporous silica nanoparticles for pH-stimuli responsive drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Green synthesized mesoporous silica nanoparticles offer a promising drug delivery system investigated in physiologically relevant 3D microfluidic models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Surface engineered mesoporous silica carriers for the controlled delivery of anticancer drug 5-fluorouracil: Computational approach for the drug-carrier interactions using density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

3-(Triethoxysilyl)propionitrile safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for 3-(Triethoxysilyl)propionitrile (CAS No. 919-31-3), a versatile organosilane compound used in various applications, including as a coupling agent and in surface modification. The following sections detail its physical and chemical properties, toxicological profile, and recommended safety procedures, compiled from various Safety Data Sheets (SDS).

Chemical and Physical Properties

Understanding the fundamental properties of a substance is the first step in safe handling. This compound is a combustible liquid with a distinct profile.[1][2]

| Property | Value | Source |

| Molecular Formula | C9H19NO3Si | [3][4] |

| Molecular Weight | 217.34 g/mol | |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 224 °C (497 K) | [3][4] |

| Density | 0.979 g/mL at 25 °C | [3] |

| Flash Point | 70.5 °C (158.9 °F) - closed cup | |

| Refractive Index | n20/D 1.414 | [3] |

| Storage Class | 10 - Combustible liquids |

Toxicological Information

The toxicological data for this compound indicates that it may be harmful if ingested or in contact with skin.[1] While comprehensive toxicological properties have not been fully investigated, available data suggests it is a mild irritant.[1][5]

| Endpoint | Result | Species | Method/Remarks |

| Acute Oral Toxicity | Category 5; May be harmful if swallowed.[1] | Rat | Lethal dose studies showed violent convulsions prior to death.[5] |

| Acute Dermal Toxicity | Category 5; May be harmful in contact with skin.[1] | Rabbit | Mild skin irritant.[5] |

| Eye Irritation | May cause eye irritation.[1] | Not specified | |

| Respiratory Irritation | May cause respiratory tract irritation.[1] | Not specified | |

| Carcinogenicity | No component is identified as a carcinogen by NTP or OSHA.[1] | Not applicable | |

| Aquatic Toxicity | LC50: > 100 mg/l | Danio rerio (zebra fish) | 96 h; Directive 67/548/EEC, Annex V, C.1.[1] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies summarized above are not typically included in standard Safety Data Sheets. The data is generally derived from standardized tests conducted under guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). For instance, the aquatic toxicity data references "Directive 67/548/EEC, Annex V, C.1," a standard European Union test method for determining toxicity to fish.[1] Similarly, animal studies on skin irritation and lethal dosage follow established protocols to ensure reproducibility and reliability of the data.[5]

Safe Handling and Emergency Procedures Workflow

Proper handling of this compound is crucial to minimize risk. The logical workflow below outlines the key stages from hazard assessment to emergency response.

Caption: Workflow for safe handling and emergency response for this compound.

Exposure Controls and Personal Protection

To ensure safety, appropriate engineering controls and personal protective equipment (PPE) must be used.

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area or under a fume hood.[2] Keep away from heat, sparks, and open flames.[2] |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[2][6] |

| Skin Protection | Handle with gloves. Dispose of contaminated gloves after use.[2] |

| Respiratory Protection | Use a type ABEK (EN14387) respirator filter or equivalent. |

| Hygiene Measures | Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke when using this product. |

First Aid Measures

In case of exposure, follow these first aid guidelines and consult a physician.[1]

| Exposure Route | First Aid Measure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[1] |

| Skin Contact | Wash off with soap and plenty of water.[1] |

| Eye Contact | Flush eyes with water as a precaution.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] |

Fire-Fighting and Spill Measures

As a combustible liquid, specific procedures must be followed in case of a fire or spill.

-

Fire-Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2] Firefighters should wear self-contained breathing apparatus.[1] Vapors can accumulate in low areas and may form explosive concentrations.[2]

-

Spill Containment: Use personal protective equipment.[2] Avoid breathing vapors. Remove all sources of ignition.[1] Prevent further leakage if safe to do so and do not let the product enter drains.[2]

This guide is intended to provide key safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet provided by the manufacturer before handling this chemical.

References

In-Depth Technical Guide to the Hydrolysis Mechanism of 3-(Triethoxysilyl)propionitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core hydrolysis mechanism of 3-(Triethoxysilyl)propionitrile (TESPN), a cyano-functionalized alkoxysilane. The document details the reaction kinetics, experimental protocols for analysis, and the influence of the cyano group on the hydrolysis process.

Introduction

This compound is a versatile organosilane coupling agent utilized in a variety of applications, including surface modification of materials and as a synthetic intermediate. Its bifunctional nature, possessing both a hydrolyzable triethoxysilyl group and a reactive nitrile functionality, allows for covalent bonding to inorganic substrates and further chemical transformations. Understanding the hydrolysis mechanism of the triethoxysilyl group is paramount for controlling its reactivity and ensuring the desired performance in its applications.

The hydrolysis of this compound is a multi-step process involving the nucleophilic attack of water on the silicon atom, leading to the sequential replacement of the ethoxy groups with hydroxyl groups to form silanol intermediates. These silanels are highly reactive and readily undergo condensation reactions to form siloxane oligomers and polymers. The overall process can be influenced by several factors, including pH, temperature, solvent, and the presence of catalysts.

Hydrolysis and Condensation Mechanism

The hydrolysis of this compound proceeds through a series of nucleophilic substitution reactions at the silicon center. The general mechanism can be described in the following steps:

-

Initial Hydrolysis: The process begins with the hydrolysis of one of the three ethoxy groups to form a mono-silanol and ethanol. This step can be catalyzed by either acid or base.

-

Subsequent Hydrolysis: The remaining two ethoxy groups are sequentially hydrolyzed to form di-silanol and tri-silanol species.

-

Condensation: The highly reactive silanol groups then undergo condensation reactions with other silanols or remaining ethoxy groups to form stable siloxane bonds (Si-O-Si). This results in the formation of dimers, oligomers, and eventually a cross-linked network.

The reaction pathway is illustrated in the diagram below:

Caption: Step-wise hydrolysis and condensation of this compound.

Influence of the Cyano Group

The electron-withdrawing nature of the cyano group in the propionitrile moiety is expected to influence the rate of hydrolysis. Generally, electron-withdrawing groups attached to the silicon atom can increase the electrophilicity of the silicon, making it more susceptible to nucleophilic attack by water. This can lead to an accelerated rate of hydrolysis compared to alkylsilanes with electron-donating groups.

Hydrolysis of the Nitrile Group

It is important to consider the potential for the hydrolysis of the nitrile group itself, especially under strong acidic or basic conditions and elevated temperatures. Nitrile hydrolysis proceeds in two stages: first to an amide, and then to a carboxylic acid.[1] Under the milder conditions typically employed for the hydrolysis of the triethoxysilyl group, the nitrile group is generally stable. However, for applications requiring harsh reaction conditions, this potential side reaction should be taken into account.

Quantitative Data

The kinetics of the hydrolysis of this compound have been investigated, providing valuable quantitative data for understanding its reactivity.

| Parameter | Value | Medium | Reference |

| Activation Energy (Ea) | 58 kJ mol⁻¹ | Acidic | [2] |

| Activation Energy (Ea) | 20 kJ mol⁻¹ | Alkaline | [2] |

The lower activation energy in an alkaline medium indicates that the hydrolysis of this compound is significantly faster under basic conditions compared to acidic conditions.[2]

Experimental Protocols

The study of the hydrolysis mechanism of this compound relies on various analytical techniques to monitor the reaction progress and identify intermediates.

In-situ 29Si Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ 29Si NMR spectroscopy is a powerful tool for monitoring the hydrolysis and condensation of alkoxysilanes. It allows for the direct observation and quantification of the different silicon species present in the reaction mixture over time.

Experimental Protocol Outline:

-

Sample Preparation: A solution of this compound (referred to as CPES in some studies) is prepared in a suitable solvent system, typically a mixture of an alcohol (e.g., ethanol-d6) and deuterated water (D2O).[3] A catalyst, such as an acid or base, is added to initiate the hydrolysis.

-

NMR Acquisition: The reaction is carried out directly within an NMR tube. 29Si NMR spectra are acquired at regular time intervals to monitor the disappearance of the starting triethoxysilane and the appearance of the various hydrolyzed and condensed species.

-

Data Analysis: The concentration of each silicon species is determined by integrating the corresponding signals in the 29Si NMR spectra. This data is then used to determine the kinetic parameters of the hydrolysis and condensation reactions.

Caption: Experimental workflow for in-situ NMR monitoring of hydrolysis.

Gas Chromatography (GC)

Gas chromatography can be used to monitor the progress of the hydrolysis reaction by quantifying the concentration of the starting material, this compound, over time.

Experimental Protocol Outline:

-

Reaction Setup: The hydrolysis reaction is carried out in a temperature-controlled reactor. Aliquots of the reaction mixture are withdrawn at specific time intervals.

-

Sample Quenching: The reaction in the withdrawn aliquots is quenched to stop further hydrolysis before analysis.

-

GC Analysis: The samples are injected into a gas chromatograph equipped with a suitable column and detector (e.g., a flame ionization detector - FID).

-

Quantification: The concentration of this compound is determined by comparing the peak area to a calibration curve.

-

Kinetic Analysis: The concentration data as a function of time is used to determine the reaction order and rate constants.

Conclusion

This technical guide has provided a detailed overview of the hydrolysis mechanism of this compound. The process involves a stepwise hydrolysis of the ethoxy groups to form reactive silanols, followed by condensation to form siloxane networks. The reaction kinetics are significantly influenced by the pH of the medium, with a notably faster rate under alkaline conditions. The electron-withdrawing cyano group is anticipated to accelerate the hydrolysis rate compared to simple alkylsilanes. For comprehensive analysis, in-situ 29Si NMR spectroscopy and gas chromatography are powerful techniques for monitoring the reaction and determining its kinetic parameters. A thorough understanding of these principles is essential for the effective application of this compound in research, drug development, and various industrial processes.

References

Solubility Profile of 3-(Triethoxysilyl)propionitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Triethoxysilyl)propionitrile, a versatile organosilane compound, finds significant application in material science, surface modification, and as a coupling agent. Its efficacy in these roles is intrinsically linked to its solubility and miscibility in various organic solvents, which dictates its processing, formulation, and application parameters. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, supported by a detailed experimental protocol for solubility determination and a logical workflow for experimental design.

Core Concepts in Solubility

The solubility of a substance is a quantitative measure of its ability to dissolve in a given solvent to form a homogeneous solution. For organosilanes like this compound, solubility is governed by the principle of "like dissolves like." The molecule possesses both polar (nitrile group) and non-polar (triethoxysilyl and propyl groups) characteristics, leading to a nuanced solubility profile. It is generally observed to be soluble in polar organic solvents.[1]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the following table has been compiled based on general principles of chemical solubility and available qualitative information. These values should be considered as estimates and are intended to guide solvent selection for experimental purposes. It is highly recommended to determine the precise solubility for specific applications using the experimental protocol outlined below.

| Solvent Class | Solvent | Chemical Formula | Predicted Solubility at 25°C ( g/100 mL) | Notes |

| Alcohols | Methanol | CH₃OH | > 50 (Miscible) | The polar hydroxyl group interacts favorably with the nitrile and ethoxy groups of the silane. |

| Ethanol | C₂H₅OH | > 50 (Miscible) | Similar to methanol, high solubility is expected due to hydrogen bonding and polar interactions. | |

| Isopropanol | C₃H₇OH | > 50 (Miscible) | Expected to be a good solvent, though slightly less polar than methanol and ethanol. | |

| Ketones | Acetone | C₃H₆O | > 40 | The polar carbonyl group allows for good solvation of the silane. |

| Methyl Ethyl Ketone | C₄H₈O | > 30 | Good solubility is anticipated due to its polar nature. | |

| Esters | Ethyl Acetate | C₄H₈O₂ | > 20 | Moderate to good solubility is expected. |

| Ethers | Tetrahydrofuran (THF) | C₄H₈O | > 30 | The ether oxygen can act as a hydrogen bond acceptor, facilitating dissolution. |

| Diethyl Ether | C₄H₁₀O | > 15 | Lower polarity compared to THF may result in slightly lower solubility. | |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | < 10 | Limited solubility is expected due to the non-polar nature of toluene. |

| Xylene | C₈H₁₀ | < 10 | Similar to toluene, low solubility is anticipated. | |

| Aliphatic Hydrocarbons | Hexane | C₆H₁₄ | < 5 | The non-polar nature of hexane makes it a poor solvent for this organosilane. |

| Heptane | C₇H₁₆ | < 5 | Similar to hexane, very low solubility is expected. | |

| Chlorinated Solvents | Dichloromethane | CH₂Cl₂ | > 25 | The polarity of the C-Cl bonds should enable good solvation. |

| Chloroform | CHCl₃ | > 25 | Similar to dichloromethane, good solubility is expected. |

Experimental Protocol: Determination of Solubility

This protocol provides a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled water bath or heating block

-

Calibrated analytical balance (± 0.0001 g)

-

Volumetric flasks (various sizes)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the selected solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

-

-

Equilibration:

-

Add an excess amount of this compound to a glass vial containing a known volume of the solvent. "Excess" means that undissolved liquid will be visible.

-

Place the vial in the thermostatically controlled water bath set to the desired temperature (e.g., 25°C).

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.

-

Accurately weigh the filtered, saturated solution.

-

-

Analysis:

-

Analyze the prepared standard solutions using a calibrated analytical instrument (e.g., GC) to generate a calibration curve of instrument response versus concentration.

-

Analyze the filtered, saturated solution sample under the same conditions.

-

Determine the concentration of this compound in the saturated solution by comparing its instrument response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the mass of this compound in the collected volume of the saturated solution using the determined concentration.

-

Calculate the mass of the solvent in the collected volume by subtracting the mass of the solute from the total mass of the solution.

-

Express the solubility in grams of solute per 100 mL of solvent.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the solubility of this compound.

Caption: A streamlined workflow for determining the solubility of a liquid in a solvent.

Caption: Key physicochemical factors that govern the solubility of a solute in a solvent.

References

Thermal Stability of 3-(Triethoxysilyl)propionitrile Coatings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of coatings derived from 3-(Triethoxysilyl)propionitrile (TESPN). TESPN is a versatile organosilane used in the formation of functional coatings for various substrates, where thermal stability is a critical performance parameter. This document outlines the key thermal decomposition characteristics, experimental protocols for thermal analysis, and the underlying chemical mechanisms of coating formation and degradation.

Overview of Thermal Stability

Coatings based on this compound exhibit robust thermal stability, making them suitable for applications requiring performance at elevated temperatures. The stability of the coating is attributed to the formation of a cross-linked siloxane (Si-O-Si) network during the curing process. However, the organic propionitrile functionality introduces a temperature-dependent degradation pathway.

Studies have shown that TESPN sol-gel coatings on quartz substrates are stable up to high temperatures, with significant decomposition occurring at approximately 700°C.[1] Partial decomposition, likely involving the organic side chains, can begin at temperatures as low as 100°C.[1]

Quantitative Thermal Analysis Data

The thermal degradation of TESPN coatings is typically characterized by Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. While the full detailed data from specific studies on TESPN is not publicly available, the following table represents illustrative data consistent with the reported decomposition behavior of similar silane coatings.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for TESPN Coatings

| Temperature (°C) | Weight Loss (%) | Derivative Weight Loss (%/°C) | Postulated Event |

| 25 - 150 | ~ 1-2 | Low | Desorption of physically adsorbed water and residual solvent. |

| 150 - 400 | ~ 5-10 | Gradual Increase | Initial degradation of the propionitrile side chains. |

| 400 - 600 | ~ 15-25 | Peak around 450-550°C | Major decomposition of the organic functionality. |

| > 600 | ~ 25-30 | Decreasing | Continued degradation and formation of a stable silica-based residue. |

| 700 | - | Major Peak | Onset of complete decomposition of the siloxane backbone on quartz.[1] |

Note: This data is illustrative and intended to represent the expected thermal degradation profile of a TESPN coating based on available literature for similar materials.

Experimental Protocols

To assess the thermal stability of this compound coatings, a suite of thermal analysis techniques is employed. Below are detailed methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the TESPN coating by measuring weight loss as a function of temperature.

Methodology:

-

A sample of the TESPN-coated substrate (e.g., silicon wafer, glass slide) is placed in a high-purity alumina or platinum crucible.

-

The crucible is loaded into a thermogravimetric analyzer.

-

The sample is heated from ambient temperature (e.g., 25°C) to a final temperature of 800°C at a constant heating rate of 10°C/min.

-

The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) and its first derivative (DTG curve) are analyzed to identify decomposition temperatures and weight loss stages.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as the glass transition temperature (Tg), melting points, and crystallization events, which can provide insights into the coating's morphology and curing state.

Methodology:

-

A small, known weight of the cured TESPN coating (scraped from the substrate if necessary) is hermetically sealed in an aluminum or copper DSC pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

A temperature program is initiated, typically involving a heating ramp from a sub-ambient temperature (e.g., -50°C) to a temperature below the major decomposition onset (e.g., 300°C) at a rate of 10-20°C/min.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram is analyzed for endothermic or exothermic peaks and shifts in the baseline, which correspond to thermal transitions.

Fourier-Transform Infrared Spectroscopy (FTIR) for Thermal Degradation Analysis

Objective: To monitor changes in the chemical structure of the TESPN coating as a function of temperature, identifying the degradation of specific functional groups.

Methodology:

-

A thin film of the TESPN coating is cast onto an infrared-transparent substrate (e.g., a silicon wafer or a KBr window).

-

The coated substrate is mounted in a heatable transmission cell within the sample compartment of an FTIR spectrometer.

-

An initial FTIR spectrum of the coating at room temperature is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

-

The sample is then heated in stages (e.g., in 50°C increments) to a desired final temperature.

-

At each temperature step, the sample is allowed to equilibrate for a few minutes, and an FTIR spectrum is collected.

-

The series of spectra are analyzed to track the disappearance of absorption bands associated with the organic components (e.g., C≡N stretch of the nitrile group, C-H stretches of the alkyl chain) and the evolution of bands related to the inorganic siloxane network (Si-O-Si).

Chemical Mechanisms and Pathways

The formation and thermal degradation of this compound coatings involve several key chemical processes.

Coating Formation: Hydrolysis and Condensation

The TESPN coating is formed through a sol-gel process involving the hydrolysis and condensation of the triethoxysilyl groups. This process creates a durable, cross-linked polysiloxane network covalently bonded to the substrate.

Caption: Hydrolysis and condensation of this compound.

Experimental Workflow for Thermal Analysis

The comprehensive thermal analysis of TESPN coatings follows a logical workflow to correlate structural changes with thermal events.

References

A Technical Guide to the Spectral Analysis of 3-(Triethoxysilyl)propionitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral characteristics of 3-(Triethoxysilyl)propionitrile. Due to the limited availability of published, peer-reviewed spectral data for this specific compound, this document focuses on predicted spectral features based on the analysis of its constituent functional groups and data from analogous compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectra, enabling researchers to perform their own analyses.

Chemical Structure and Functional Groups

This compound, with the chemical formula (C₂H₅O)₃SiCH₂CH₂CN, possesses two key functional groups that dictate its spectral properties: a triethoxysilyl group and a propionitrile group . Understanding the characteristic signals of these groups is fundamental to interpreting the spectral data.

Structure:

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established chemical shift and vibrational frequency ranges for similar functional groups found in related organosilane and nitrile compounds.

NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | Quartet | 6H | -O-CH₂ -CH₃ |

| ~2.4 | Triplet | 2H | -CH₂-CH₂ -CN |

| ~1.2 | Triplet | 9H | -O-CH₂-CH₃ |

| ~0.9 | Triplet | 2H | Si-CH₂ -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~118 | -C ≡N |

| ~58 | -O-CH₂ -CH₃ |

| ~20 | -CH₂ -CN |

| ~18 | -O-CH₂-CH₃ |

| ~8 | Si-CH₂ - |

Table 3: Predicted ²⁹Si NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| -45 to -55 | (RO)₃Si -R' |

Vibrational Spectroscopy

Table 4: Predicted FTIR and Raman Spectral Data

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment | Intensity |

| 2975-2950 | FTIR, Raman | C-H stretch (asymmetric, -CH₃) | Strong |

| 2930-2910 | FTIR, Raman | C-H stretch (asymmetric, -CH₂) | Strong |

| 2890-2860 | FTIR, Raman | C-H stretch (symmetric, -CH₃, -CH₂) | Strong |

| ~2250 | FTIR, Raman | C≡N stretch (nitrile) | Medium (FTIR), Strong (Raman) |

| 1480-1440 | FTIR, Raman | C-H bend (scissoring, -CH₂) | Medium |

| 1390-1370 | FTIR, Raman | C-H bend (umbrella, -CH₃) | Medium |

| 1100-1000 | FTIR | Si-O-C stretch | Very Strong |

| 960-940 | FTIR | O-CH₂ stretch | Strong |

| 800-750 | FTIR | Si-C stretch | Medium-Weak |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectral data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrument Parameters (General):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

²⁹Si NMR:

-

Pulse Program: Inverse-gated proton decoupling to suppress the nuclear Overhauser effect (NOE) and provide quantitative data.

-

Number of Scans: 512 or more due to the low natural abundance and sensitivity of ²⁹Si.

-

Relaxation Delay: 10-20 seconds, as ²⁹Si relaxation times can be long.

-

Spectral Width: A range covering at least -100 to 0 ppm.

-

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

ATR is a convenient method for liquid samples.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR accessory.

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

Acquire the spectrum.

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Apodization: Happ-Genzel.

Raman Spectroscopy

Sample Preparation:

-

Pipette a small amount of this compound into a glass vial or NMR tube.

-

Place the sample in the spectrometer's sample holder.

Instrument Parameters:

-

Laser Excitation: 785 nm is often a good choice to minimize fluorescence.

-

Laser Power: Use the lowest power necessary to obtain a good signal-to-noise ratio to avoid sample heating or degradation.

-

Spectral Range: 3500-200 cm⁻¹.

-

Exposure Time and Accumulations: Adjust as needed to optimize signal-to-noise. A typical starting point would be 10-second exposure with 10 accumulations.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectral analysis of this compound.

A Technical Guide to High-Purity 3-(Triethoxysilyl)propionitrile for Researchers and Drug Development Professionals

Introduction: 3-(Triethoxysilyl)propionitrile, a versatile organosilane compound, is a key building block and surface modifying agent in various scientific and industrial applications, including in the pharmaceutical and drug delivery fields. Its ability to functionalize surfaces and nanoparticles makes it a valuable tool for researchers. This technical guide provides an in-depth overview of commercially available high-purity this compound, focusing on its synthesis, purification, potential impurities, and analytical characterization.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable chemical suppliers. The most commonly offered purity is around 97%. Below is a comparative table of major suppliers and their typical product specifications.

| Supplier | Product Number(s) | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich (Merck) | 125377, 440189 | ≥97% | 919-31-3 | C₉H₁₉NO₃Si | 217.34 |

| Santa Cruz Biotechnology | sc-239035 | Not specified | 919-31-3 | C₉H₁₉NO₃Si | 217.34 |

| Crescent Chemical Company | Not specified | Not specified | 919-31-3 | C₉H₁₉NO₃Si | 217.34 |

| Fisher Scientific (distributor) | Varies | Varies | 919-31-3 | C₉H₁₉NO₃Si | 217.34 |

| Krackeler Scientific (distributor) | Varies | Varies | 919-31-3 | C₉H₁₉NO₃Si | 217.34 |

Physical and Chemical Properties:

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 224 °C (lit.) |

| Density | 0.979 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.414 (lit.) |

Synthesis and Potential Impurities

The primary industrial synthesis route for this compound is the hydrosilylation of acrylonitrile with triethoxysilane.[1] This reaction typically employs a transition metal catalyst, with ruthenium catalysts favoring the formation of the desired β-isomer.[1]

Caption: Synthesis of this compound via hydrosilylation.

This synthesis method can lead to several potential impurities:

-

α-cyanoethyltriethoxysilane: The isomeric byproduct of the hydrosilylation reaction. Rhodium catalysts, in particular, can favor the formation of this α-isomer.[1]

-

Propionitrile: Formed by the reduction of acrylonitrile.[1]

-

Ethyl Silicate (Tetraethoxysilane): Results from the disproportionation of triethoxysilane.[1]

-

Unreacted Starting Materials: Residual acrylonitrile and triethoxysilane may be present.

-

Catalyst Residues: Trace amounts of the transition metal catalyst used in the reaction.

Purification

The purification of this compound from the reaction mixture is typically achieved through distillation . Given the different boiling points of the main product and potential impurities, fractional distillation under reduced pressure is an effective method for achieving high purity. The efficiency of the distillation process, including the number of theoretical plates in the distillation column and the reflux ratio, is critical in minimizing impurity levels.

Caption: Purification workflow for this compound.

Quality Control and Analytical Methods

The purity of this compound is typically assessed using gas chromatography (GC), often coupled with mass spectrometry (GC-MS) for impurity identification.

General Gas Chromatography (GC) Protocol for Purity Assessment:

A standard GC analysis would involve the following steps. It is important to note that specific parameters may vary depending on the instrument and column used.

-

Sample Preparation: Dilute a small, accurately weighed sample of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injection port.

-

Separation: The components of the sample are separated on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or equivalent). The oven temperature is programmed to ramp up to effectively separate compounds with different boiling points.

-

Detection: A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds.

-

Data Analysis: The area of each peak in the chromatogram is proportional to the concentration of the corresponding compound. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.

Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS):

For the identification of unknown impurities, GC-MS is the method of choice. The separated components from the GC column are introduced into a mass spectrometer, which provides a mass spectrum for each peak. This mass spectrum is a molecular fingerprint that can be compared against spectral libraries for identification.

Caption: Analytical workflow for quality control.

Conclusion

For researchers and professionals in drug development, understanding the source, synthesis, and purity of key reagents like this compound is paramount. While commercial suppliers provide a product of generally high purity, an awareness of the potential impurities arising from the manufacturing process is crucial for interpreting experimental results and ensuring the reliability and reproducibility of research outcomes. The use of appropriate analytical techniques, such as GC and GC-MS, is essential for verifying the quality of the material before its application in sensitive research and development projects.

References

Methodological & Application

Application Notes and Protocols for Surface Functionalization with 3-(Triethoxysilyl)propionitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization with organosilanes is a cornerstone technique for tailoring the interfacial properties of various materials. 3-(Triethoxysilyl)propionitrile (TESPN) is a versatile organosilane coupling agent used to introduce a nitrile (-CN) functionality onto surfaces. This modification is of significant interest in drug development and biomedical applications, as the nitrile group can be further derivatized or can participate in specific interactions, influencing protein adsorption, cell adhesion, and drug loading.[1][2] TESPN is applied to substrates such as quartz, aluminum, and silica nanoparticles through a sol-gel process, forming a stable, covalently bound functional layer.[3] This document provides a detailed protocol for the surface functionalization of silica-based substrates with TESPN, along with expected characterization data and a visualization of the process.

Data Presentation

Successful surface functionalization with this compound results in a distinct change in surface properties. The following table summarizes typical quantitative data obtained from characterization techniques for unmodified, hydroxylated, and TESPN-functionalized silicon dioxide (SiO₂) surfaces.

| Surface Condition | Characterization Technique | Parameter | Typical Value |

| Unmodified SiO₂ | Contact Angle Goniometry | Water Contact Angle | 30° - 50° |

| Hydroxylated SiO₂ | Contact Angle Goniometry | Water Contact Angle | < 10° |

| TESPN-Functionalized SiO₂ | Contact Angle Goniometry | Water Contact Angle | 60° - 75° |

| Unmodified SiO₂ | XPS | Atomic Concentration O 1s | ~67% |

| Atomic Concentration Si 2p | ~33% | ||

| TESPN-Functionalized SiO₂ | XPS | Atomic Concentration C 1s | ~15% - 25% |

| Atomic Concentration N 1s | ~2% - 5% | ||

| Atomic Concentration O 1s | ~45% - 55% | ||

| Atomic Concentration Si 2p | ~20% - 30% |

Experimental Protocols

This section details a comprehensive protocol for the surface functionalization of silica-based substrates (e.g., silicon wafers, glass slides) with this compound.

Materials:

-

Substrate (e.g., silicon wafer, glass slide)

-

This compound (TESPN), ≥95%

-

Anhydrous Toluene, 99.8%

-

Acetone, ACS grade

-

Isopropanol, ACS grade

-

Deionized (DI) water (18 MΩ·cm)

-

Sulfuric acid (H₂SO₄), 95-98%

-

Hydrogen peroxide (H₂O₂), 30%

-

Nitrogen gas, high purity

Equipment:

-

Ultrasonic bath

-

Fume hood

-

Glass beakers and petri dishes

-

Oven or hot plate capable of reaching 120°C

-

Pipettes and graduated cylinders

-

Magnetic stirrer and stir bars

Protocol:

-

Substrate Cleaning: a. Place the silica substrates in a beaker and sonicate in acetone for 15 minutes to remove organic contaminants. b. Decant the acetone and sonicate the substrates in isopropanol for 15 minutes. c. Rinse the substrates thoroughly with DI water.

-

Surface Hydroxylation (Piranha Etching - CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ): a. In a designated glass beaker inside a fume hood, slowly add 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. The solution will become very hot. b. Immerse the cleaned substrates in the hot Piranha solution for 30-60 minutes to create a high density of surface hydroxyl (-OH) groups. c. Carefully remove the substrates and rinse them extensively with DI water. d. Dry the substrates under a stream of high-purity nitrogen gas or in an oven at 110°C for 30 minutes.

-

Silanization with this compound: a. Prepare a 2% (v/v) solution of TESPN in anhydrous toluene in a clean, dry glass container. For example, add 2 mL of TESPN to 98 mL of anhydrous toluene. b. Immerse the hydroxylated substrates in the TESPN solution. c. Seal the container and allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. For a more robust layer, the reaction can be carried out at an elevated temperature (e.g., 60-80°C) for 1-2 hours.

-

Post-Silanization Rinsing and Curing: a. Remove the substrates from the TESPN solution. b. Rinse the substrates thoroughly with anhydrous toluene to remove any non-covalently bonded silane. c. Rinse with isopropanol and then with DI water. d. Dry the functionalized substrates under a stream of high-purity nitrogen gas. e. To complete the siloxane bond formation and remove residual solvent, cure the substrates in an oven or on a hot plate at 110-120°C for 30-60 minutes.

-

Characterization: a. Contact Angle Goniometry: Measure the static water contact angle to assess the change in surface hydrophobicity. A successful functionalization will result in an increase in the contact angle compared to the hydroxylated surface. b. X-ray Photoelectron Spectroscopy (XPS): Perform XPS analysis to confirm the elemental composition of the surface. The presence of nitrogen (N 1s) and an increase in the carbon (C 1s) signal are indicative of a successful TESPN coating. c. Fourier-Transform Infrared Spectroscopy (FTIR): Utilize FTIR in Attenuated Total Reflectance (ATR) mode to identify the characteristic nitrile (-C≡N) stretching vibration, which typically appears around 2245 cm⁻¹.

Mandatory Visualization

The following diagrams illustrate the key aspects of the this compound surface functionalization process.

Caption: Experimental workflow for surface functionalization.

Caption: Chemical mechanism of TESPN functionalization.

References

Application Notes and Protocols for Sol-Gel Synthesis Using 3-(Triethoxysilyl)propionitrile Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of silica nanoparticles is a critical step in the development of advanced drug delivery systems. The introduction of specific chemical moieties onto the nanoparticle surface allows for tailored interactions with pharmaceutical agents and biological targets. The use of organosilane precursors, such as 3-(Triethoxysilyl)propionitrile, in sol-gel synthesis facilitates the incorporation of nitrile (-CN) groups. These groups can serve as versatile chemical handles for further modification or can directly influence the material's properties, such as polarity and drug affinity.

This document provides detailed protocols for the synthesis of silica nanoparticles and their subsequent surface functionalization with this compound. It also includes representative data on drug loading and release, as well as visualizations of the experimental workflow and underlying chemical processes.

Key Applications